molecular formula C13H25N3O4 B3028117 ULTROXA(regR) Poly(2-methyl-2-oxazoline) (n=approx. 100) CAS No. 161358-46-9

ULTROXA(regR) Poly(2-methyl-2-oxazoline) (n=approx. 100)

Cat. No. B3028117
CAS RN: 161358-46-9
M. Wt: 287.36 g/mol
InChI Key: CJNITEDCXIJQJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Poly(2-methyl-2-oxazoline), often abbreviated as PMeOZO, is a polymer that can be synthesized through a process known as cationic ring-opening polymerization. This method involves the initiation of the polymerization by a compound such as benzyl bromide. The resulting polymer can be further modified, as demonstrated in the synthesis of PMeOZO with pyrrole end groups. This modification is achieved by reacting the halide end group of the polymer with pyrrole, leading to a macromonomer with new functionalities .

Molecular Structure Analysis

The molecular structure of PMeOZO is characterized by the presence of 2-methyl-2-oxazoline units in its backbone. The introduction of pyrrole end groups to the polymer chain adds an electroactive component to the polymer, which can be significant for various applications. The structure of these polymers is confirmed through spectral analysis, which provides insights into the molecular composition and the successful attachment of the end groups .

Chemical Reactions Analysis

The chemical reactivity of PMeOZO, particularly with pyrrole end groups, opens up possibilities for further reactions. For instance, the polymer can undergo graft copolymerization, both chemically and electrochemically, with pyrrole. This suggests that PMeOZO can be used as a precursor for more complex polymers with tailored properties, depending on the desired application. The electroactivity of the polymer, as confirmed by cyclic voltametry, is a key aspect of its reactivity and potential for use in electronic applications .

Physical and Chemical Properties Analysis

Poly(2-alkyl-2-oxazoline)s, including PMeOZO, are considered smart bioinspired polymers due to their pseudo-peptide nature and the ability to mimic biological systems. The physical and chemical properties of these polymers can be finely tuned by altering the nature of the side chains, which can range from hydrophilic to hydrophobic, and may include chiral or bio-functional groups. This versatility allows for the creation of stimulus-responsive materials and complex colloidal structures in aqueous environments. The smart aggregation behavior of these polymers in solution is a testament to their potential in creating biohybrids and other advanced materials .

Mechanism of Action

Mode of Action

The exact mode of action of ULTROXA® Poly(2-methyl-2-oxazoline) (n=approxIt is known that the compound’s structure allows for a high degree of functionalization . This means that the compound can interact with its targets in a variety of ways, leading to different outcomes depending on the specific target and the environmental context .

Biochemical Pathways

The biochemical pathways affected by ULTROXA® Poly(2-methyl-2-oxazoline) (n=approx. 100) are diverse. The compound’s ability to form a wide range of polymer architectures with a variety of end-groups suggests that it could influence multiple biochemical pathways

Pharmacokinetics

The pharmacokinetics of ULTROXA® Poly(2-methyl-2-oxazoline) (n=approx. 100) are influenced by its unique properties. The compound’s water-solubility suggests that it could have good bioavailability.

properties

IUPAC Name

N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4/c1-11(18)14(4)5-6-15(12(2)19)7-8-16(9-10-17)13(3)20/h17H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNITEDCXIJQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCN(CCN(CCO)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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